2,6-Dimethyloxane-4-sulfonamide
Description
Properties
Molecular Formula |
C7H15NO3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2,6-dimethyloxane-4-sulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-5-3-7(12(8,9)10)4-6(2)11-5/h5-7H,3-4H2,1-2H3,(H2,8,9,10) |
InChI Key |
CQJHDFXWQXBDDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(O1)C)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
The conventional route for synthesizing 2,6-Dimethyloxane-4-sulfonamide involves the nucleophilic substitution of a sulfonyl chloride derivative with an amine precursor. Specifically, the process entails:
Preparation of the sulfonyl chloride intermediate : Starting from 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride), which is commercially available or synthesized via chlorosulfonation of toluene.
Reaction with 2,6-dimethylaniline : The amine reacts with the sulfonyl chloride in the presence of a base (e.g., pyridine, triethylamine) to form the sulfonamide linkage.
Reaction Conditions and Stoichiometry
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reagents | 4-Methylbenzenesulfonyl chloride, 2,6-dimethylaniline | 1:1 molar ratio |
| Base | Pyridine or triethylamine | 2-3 equivalents |
| Solvent | Dichloromethane, chloroform, or ethanol | Reflux or room temperature |
| Temperature | 0°C to room temperature | To control side reactions |
| Purification | Recrystallization from ethanol or ethyl acetate | Ensures high purity |
Mechanism : The nucleophilic nitrogen of 2,6-dimethylaniline attacks the electrophilic sulfur atom in the sulfonyl chloride, releasing chloride ion and forming the sulfonamide bond.
Advantages and Limitations
| Advantages | Limitations |
|---|---|
| High yields (~80-90%) | Requires handling of corrosive sulfonyl chlorides |
| Simple reaction setup | Sensitive to moisture, which can hydrolyze sulfonyl chlorides |
| Well-established protocol | Limited scope for functional group tolerance |
Advanced and Alternative Synthetic Strategies
Sulfur Dioxide Insertion Method
Recent research emphasizes sulfur dioxide (SO₂) insertion as an effective route, especially for functionalized sulfonamides. This involves:
- Using sulfur dioxide donors such as potassium metabisulfite (K₂S₂O₅) or DABSO (DABSO = 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) .
- Reacting these with suitable amines under catalytic or metal-free conditions to generate sulfonamides.
Aromatic amine + SO₂ donor + oxidant → Sulfonamide
- Solvent: Acetonitrile or ethanol
- Temperature: Room temperature to 80°C
- Catalyst: Sometimes metal catalysts (e.g., copper) are employed, but recent protocols favor metal-free conditions for greener synthesis.
- High functional group compatibility
- Avoids handling hazardous sulfonyl chlorides
- Suitable for large-scale synthesis
Multi-Component Coupling Reactions
Recent advances include three-component coupling reactions involving:
This approach allows the direct formation of sulfonamides with diverse substitution patterns, including 2,6-dimethyloxane-4-sulfonamide .
- Radical intermediates generated via single-electron transfer (SET)
- Sulfonyl radicals formed from SO₂ sources
- Coupling of radicals with amines yields sulfonamides efficiently
- Jiang et al. (2024) demonstrated high-yield synthesis of sulfonamides via this method, emphasizing its versatility and environmental friendliness.
Specific Synthesis of 2,6-Dimethyloxane-4-sulfonamide
Starting Materials
- 2,6-Dimethylaniline (precursor amine)
- 4-Methylbenzenesulfonyl chloride (sulfonyl donor)
Typical Procedure
- Dissolve 2,6-dimethylaniline in dry ethanol.
- Add pyridine as a base (2-3 equivalents).
- Slowly add 4-methylbenzenesulfonyl chloride (1 equivalent) under stirring at 0°C.
- Allow the mixture to warm to room temperature and stir for 4-6 hours.
- Quench the reaction with water, extract with dichloromethane.
- Wash organic layer with dilute acid and brine, dry over anhydrous magnesium sulfate.
- Recrystallize from ethanol to obtain pure 2,6-Dimethyloxane-4-sulfonamide .
Yield and Purity
- Typical yields range from 75-85% .
- Purity confirmed via NMR, IR, and melting point analysis.
Recent Research Discoveries and Data Tables
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyloxane-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
2,6-Dimethyloxane-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyloxane-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is crucial for this interaction, as it mimics the natural substrate of the enzyme.
Comparison with Similar Compounds
Key Observations:
Steric Effects: The 2,6-dimethyl substitution in the oxane ring introduces steric hindrance, reducing water solubility (12.3 mg/mL) compared to the mono-methyl analog (24.5 mg/mL). This aligns with trends observed in substituted cyclohexane sulfonamides .
Thermal Stability : The 3,5-dimethyl isomer exhibits a higher melting point (162–165°C) than the 2,6-dimethyl variant (148–152°C), likely due to enhanced crystal packing efficiency in the former.
Solubility in DMSO : All oxane sulfonamides show high DMSO solubility (>500 mg/mL), a property critical for their use in reaction media. DMSO’s polarity and aprotic nature (CAS 67-68-5, EC 200-664-3) facilitate dissolution of sulfonamides .
Limitations and Challenges
- Synthesis Complexity : The 2,6-dimethyl derivative requires multi-step regioselective methylation, increasing production costs compared to simpler analogs.
- Bioavailability : Despite favorable LogP values, its moderate water solubility may limit in vivo efficacy compared to more hydrophilic derivatives.
Biological Activity
2,6-Dimethyloxane-4-sulfonamide is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHNOS
Molecular Weight: 193.27 g/mol
IUPAC Name: 2,6-Dimethyloxane-4-sulfonamide
Canonical SMILES: CC1CC(CC(O1)C)S(=O)(=O)N
The compound features a sulfonamide group attached to a 2,6-dimethyloxane ring. This unique structure allows for specific interactions with biological targets, making it a candidate for various applications in medicine and biochemistry.
The primary mechanism of action for 2,6-Dimethyloxane-4-sulfonamide involves its role as an enzyme inhibitor . The sulfonamide group mimics natural substrates, allowing it to bind to the active sites of enzymes such as dihydropteroate synthase , which is crucial in bacterial folate synthesis. By inhibiting this enzyme, the compound can effectively hinder bacterial growth and replication.
Antibacterial Properties
Sulfonamides are well-known for their antibacterial properties. Research indicates that 2,6-Dimethyloxane-4-sulfonamide exhibits significant activity against both Gram-positive and Gram-negative bacteria. In particular, studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory |
| Pseudomonas aeruginosa | Moderate inhibition |
| Candida albicans | Limited activity |
Cytotoxicity and Anticancer Potential
In addition to antibacterial effects, 2,6-Dimethyloxane-4-sulfonamide has been investigated for its cytotoxic properties against cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). Studies indicate that the compound induces apoptosis in these cells through mechanisms involving oxidative stress and DNA damage .
Case Studies
- Antibacterial Efficacy Study : A study conducted on various sulfonamide derivatives demonstrated that 2,6-Dimethyloxane-4-sulfonamide showed comparable efficacy to traditional sulfa drugs against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of 2,6-Dimethyloxane-4-sulfonamide on MCF-7 cells. Results indicated a dose-dependent increase in cell death, with IC50 values suggesting significant anticancer potential .
Toxicity Profile
While sulfonamides are generally well-tolerated, they can cause adverse reactions such as allergic responses and gastrointestinal disturbances. Reports indicate that approximately 3-8% of patients may experience serious side effects like Stevens-Johnson syndrome when treated with sulfonamides . Further studies are necessary to fully elucidate the toxicity profile of 2,6-Dimethyloxane-4-sulfonamide specifically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
